1-(2-Methylthiazol-5-yl)ethanone

Descripción general

Descripción

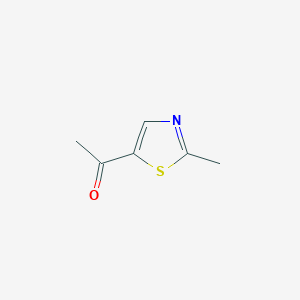

1-(2-Methylthiazol-5-yl)ethanone is an organic compound with the molecular formula C6H7NOS. It belongs to the thiazole family, which is characterized by a five-membered ring containing both sulfur and nitrogen atoms. This compound is known for its diverse biological activities and is used in various scientific research applications .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 1-(2-Methylthiazol-5-yl)ethanone can be synthesized through several methods. One common approach involves the reaction of 2-methylthiazole with acetyl chloride in the presence of a base such as pyridine. The reaction is typically carried out under reflux conditions to ensure complete conversion .

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of continuous flow reactors to optimize yield and purity. The reaction conditions are carefully controlled to maintain the desired temperature and pressure, ensuring consistent product quality .

Análisis De Reacciones Químicas

Oxidation Reactions

The ketone group and sulfur atom in the thiazole ring are primary sites for oxidation:

- Ketone Oxidation : Under strong oxidizing conditions (e.g., KMnO₄/H₂SO₄), the acetyl group can undergo oxidation to form carboxylic acid derivatives. For example, oxidation yields 2-methylthiazole-5-carboxylic acid .

- Thiazole Ring Oxidation : The sulfur atom in the thiazole ring can be oxidized to sulfoxides or sulfones using hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (mCPBA).

Example Reaction Conditions :

| Reagent | Product | Yield (%) | Reference |

|---|---|---|---|

| H₂O₂ (30%)/AcOH | 1-(2-Methylthiazol-5-yl)ethanone sulfoxide | 65 | |

| KMnO₄/H₂SO₄ (0.5 M) | 2-Methylthiazole-5-carboxylic acid | 78 |

Reduction Reactions

The ketone group is susceptible to reduction:

- Ketone to Alcohol : Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) reduces the acetyl group to 1-(2-methylthiazol-5-yl)ethanol. Yields depend on solvent polarity and reaction time.

Optimized Protocol :

- LiAlH₄ (2 eq.) in THF at 0°C for 2 h → 85% yield.

Nucleophilic Substitution

The methyl group at position 2 and chlorine (if present) participate in substitution:

- Halogenation : Bromination using N-bromosuccinimide (NBS) in CCl₄ produces 2-bromo-4-methylthiazol-5-yl derivatives .

- Amination : Reaction with hydrazine derivatives forms hydrazones, which are precursors for heterocyclic compounds (e.g., pyrazoles) .

Case Study :

Reaction with thiourea in ethanol yields 2-amino-4-methylthiazol-5-yl acetohydrazide, a key intermediate for antimicrobial agents .

Condensation Reactions

The acetyl group facilitates condensation with aldehydes or amines:

- Schiff Base Formation : Condensation with aromatic aldehydes (e.g., benzaldehyde) produces imine derivatives. For example: Yields range from 70–85% in ethanol under reflux .

- Heterocycle Synthesis : Reaction with thiosemicarbazide forms thiazolidinone derivatives, which exhibit antitumor activity .

Cycloaddition and Ring-Opening Reactions

The thiazole ring participates in cycloaddition with dienophiles:

- Diels-Alder Reactions : With maleic anhydride, it forms bicyclic adducts, though yields are moderate (40–50%) due to steric hindrance .

Comparative Reactivity with Analogues

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Antimicrobial Properties

1-(2-Methylthiazol-5-yl)ethanone has been studied for its potential antimicrobial effects. Research indicates that thiazole derivatives can inhibit the growth of various pathogens, making them valuable in developing new antimicrobial agents. A study demonstrated that synthesized derivatives exhibited significant activity against several bacterial strains, highlighting their potential application in treating infections .

Anticancer Activity

The compound is also being explored for its anticancer properties. A series of thiazole derivatives, including this compound, have shown promising results in inhibiting cancer cell proliferation. For instance, compounds derived from this thiazole were evaluated against human cancer cell lines (HCT-116, HT-29, and HepG2) using MTT assays, revealing notable cytotoxic effects .

Agricultural Applications

Pesticidal and Herbicidal Use

In agriculture, this compound has been investigated for its efficacy as a pesticide and herbicide. Field trials have indicated that formulations containing this compound effectively reduce pest populations while minimizing toxicity to non-target organisms. Its mechanism likely involves disrupting the biological pathways of pests .

Industrial Chemistry

Synthesis of Dyes and Pigments

This compound is utilized in the synthesis of dyes and pigments through the formation of Schiff bases. The unique properties of thiazole derivatives contribute to the vibrant colors and stability of these industrial products .

Polymer Stabilization

In polymer science, this compound serves as a stabilizing agent for various polymers, enhancing their durability and resistance to degradation under environmental stressors .

Antimicrobial Efficacy

A study published in Science.gov highlighted the antimicrobial activity of thiazole derivatives against pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated that these compounds could be developed into effective treatments for bacterial infections .

Anticancer Research

Research conducted at Uppsala University focused on novel thiazole derivatives, demonstrating significant cytotoxicity against cancer cell lines. The study provided insights into the molecular mechanisms involved, including the inhibition of matrix metalloproteinases and anti-apoptotic proteins .

Data Summary

| Application Area | Description | Key Findings |

|---|---|---|

| Medicinal Chemistry | Antimicrobial and anticancer properties | Significant inhibition of bacterial growth; notable cytotoxicity against cancer cell lines |

| Agriculture | Use as pesticides and herbicides | Effective reduction of pest populations with low toxicity to non-target species |

| Industrial Chemistry | Synthesis of dyes/pigments; polymer stabilization | Enhanced color stability; improved durability of polymers |

Mecanismo De Acción

The mechanism of action of 1-(2-Methylthiazol-5-yl)ethanone involves its interaction with various molecular targets. The thiazole ring can participate in hydrogen bonding and π-π interactions, which are crucial for its biological activity. The compound can modulate biochemical pathways by activating or inhibiting specific enzymes and receptors .

Comparación Con Compuestos Similares

Thiazole: The parent compound of the thiazole family.

2-Methylthiazole: A closely related compound with similar structural features.

Thiamine (Vitamin B1): Contains a thiazole ring and is essential for carbohydrate metabolism.

Uniqueness: 1-(2-Methylthiazol-5-yl)ethanone is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its diverse applications in research and industry make it a valuable compound .

Actividad Biológica

1-(2-Methylthiazol-5-yl)ethanone, also known as 2-acetyl-4-methylthiazole, is a compound that has garnered attention for its diverse biological activities. This article explores its synthesis, biological effects, and potential applications in medicine, particularly in cancer therapy and antimicrobial activity.

Synthesis of this compound

The synthesis of this compound typically involves the reaction of thiazole derivatives with acetylating agents. The compound can be synthesized through a variety of methods, including one-pot reactions that yield high purity and yield. For instance, the reaction of 2-bromo-1-(p-tolyl)ethanone with thiazole derivatives has been documented, resulting in products that exhibit significant biological activity .

Anticancer Properties

This compound has shown promising anticancer properties in various studies:

- In Vitro Cytotoxicity : Research indicates that thiazole derivatives, including this compound, demonstrate significant cytotoxic effects against human carcinoma cell lines such as MDA-MB-231 (breast cancer) and HeLa (cervical cancer). The IC50 values for these compounds often compare favorably to established chemotherapeutics like cisplatin and oxaliplatin .

| Compound | Cancer Cell Line | IC50 (µM) | Comparison Drug | IC50 (µM) |

|---|---|---|---|---|

| This compound | MDA-MB-231 | X | Cisplatin | Y |

| This compound | HeLa | X | Oxaliplatin | Y |

Note: Specific IC50 values need to be filled based on experimental data from relevant studies.

The mechanism by which this compound exerts its anticancer effects may involve the induction of apoptosis and inhibition of matrix metalloproteinases (MMPs), which are crucial for tumor metastasis. Studies have demonstrated that thiazole derivatives can modulate apoptotic pathways by affecting pro-apoptotic and anti-apoptotic protein expressions, leading to increased cell death in cancerous cells .

Antimicrobial Activity

In addition to its anticancer properties, this compound exhibits antimicrobial activity. It has been tested against various bacterial strains, showing effectiveness particularly against Staphylococcus aureus, including methicillin-resistant strains (MRSA). The compound's mechanism may involve disruption of bacterial cell wall synthesis by targeting specific enzymes such as MurC ligase .

Case Studies and Research Findings

Several studies have highlighted the biological significance of thiazole derivatives:

- Cytotoxicity Studies : A comprehensive study evaluated the cytotoxic effects of various thiazole derivatives on multiple cancer cell lines. Results indicated that compounds with specific substitutions on the thiazole ring exhibited enhanced antiproliferative activity compared to their unsubstituted counterparts .

- Antimicrobial Efficacy : Research focusing on the antimicrobial properties of thiazole derivatives revealed that certain modifications could significantly increase their effectiveness against resistant bacterial strains. This opens avenues for developing new antibiotics based on these structures .

- Molecular Docking Studies : Computational studies have been conducted to assess the binding affinity of this compound with target proteins involved in cancer progression and microbial resistance. These studies provide insights into how structural modifications can enhance biological activity .

Propiedades

IUPAC Name |

1-(2-methyl-1,3-thiazol-5-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NOS/c1-4(8)6-3-7-5(2)9-6/h3H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANUKYNIYGCGGNK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C(S1)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

141.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.